(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one
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Overview
Description
6-Ethyl-1H-indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime] is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1H-indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime] typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Formation of the Oxime: The oxime group is introduced by reacting the indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate.
Introduction of the Trifluorobutyl Group: The trifluorobutyl group can be introduced via nucleophilic substitution reactions using trifluorobutyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1H-indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
6-Ethyl-1H-indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime] has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 6-Ethyl-1H-indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2,3-dione (Isatin): A structurally related compound with similar biological activities.
6-Methyl-1H-indole-2,3-dione: Another indole derivative with a methyl group instead of an ethyl group.
1H-Indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime]: A closely related compound without the ethyl group.
Uniqueness
6-Ethyl-1H-indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime] is unique due to the presence of both the ethyl and trifluorobutyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15F3N2O2 |
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Molecular Weight |
300.28 g/mol |
IUPAC Name |
(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one |
InChI |
InChI=1S/C14H15F3N2O2/c1-2-9-4-5-10-11(8-9)18-13(20)12(10)19-21-7-3-6-14(15,16)17/h4-5,8H,2-3,6-7H2,1H3,(H,18,19,20) |
InChI Key |
DASHCRYGFBPHOW-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)/C(=N\OCCCC(F)(F)F)/C(=O)N2 |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=NOCCCC(F)(F)F)C(=O)N2 |
Origin of Product |
United States |
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